molecular formula C6H12ClNO2 B1456630 Methyl 2-(1-aminocyclopropyl)acetate hydrochloride CAS No. 1040233-31-5

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

Cat. No. B1456630
CAS RN: 1040233-31-5
M. Wt: 165.62 g/mol
InChI Key: PMJSYRNIYIVBCH-UHFFFAOYSA-N
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Description

“Methyl 2-(1-aminocyclopropyl)acetate hydrochloride” is a chemical compound with the CAS Number: 1040233-31-5 . It is also known as “methyl 2-[1-(methylamino)cyclopropyl]acetate hydrochloride” and has a molecular weight of 165.62 . It is a derivative of Glycine .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(1-aminocyclopropyl)acetate hydrochloride” is C6H12ClNO2 . The InChI code is 1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-(1-aminocyclopropyl)acetate hydrochloride” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 165.62 and a density of 1.147g/cm3 . Unfortunately, no data is available for its boiling point .

Scientific Research Applications

Pharmacology

In pharmacology, this compound is utilized for its properties as a glycine derivative . It can influence the secretion of anabolic hormones and supply fuel during exercise. Additionally, it may play a role in enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage .

Organic Synthesis

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride: serves as a building block in organic synthesis. Its structure allows for the introduction of the cyclopropyl group into more complex molecules, which can be pivotal in the synthesis of various pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound’s role is significant due to its potential as a precursor in the synthesis of more complex molecules. It can be used to develop new therapeutic agents, especially in the context of creating novel small-molecule drugs .

Drug Development

During the drug development process, Methyl 2-(1-aminocyclopropyl)acetate hydrochloride may be employed in the early stages of lead compound identification. Its unique chemical properties can contribute to the optimization of pharmacokinetic and pharmacodynamic profiles of new drug candidates .

Chemical Research

In chemical research, this compound is of interest due to its reactivity and stability. Researchers may explore its reactivity with various reagents to develop new chemical reactions or to study reaction mechanisms .

Biochemistry

In biochemistry, Methyl 2-(1-aminocyclopropyl)acetate hydrochloride is studied for its interaction with biological molecules. It could be used to probe enzyme-substrate interactions or to understand the biochemical pathways involving glycine or related amino acids .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-(1-aminocyclopropyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-5(8)4-6(7)2-3-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJSYRNIYIVBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722188
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-aminocyclopropyl)acetate hydrochloride

CAS RN

1040233-31-5
Record name Methyl (1-aminocyclopropyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-aminocyclopropyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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